2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one

Description

Chemical Identity and Structural Features

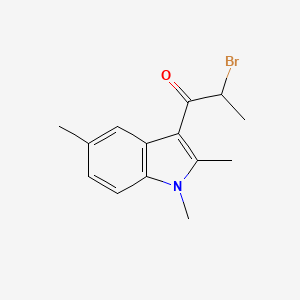

2-Bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one is characterized by the molecular formula C₁₄H₁₆BrNO and possesses a molecular weight of 294.19 grams per mole. The compound is identified by the Chemical Abstracts Service registry number 1255147-60-4, which serves as its unique chemical identifier in scientific databases and commercial chemical catalogs. This brominated indole derivative belongs to the broader category of heterocyclic building blocks, which are fundamental components in pharmaceutical development and advanced organic synthesis.

The structural architecture of this compound centers around a 1H-indol-3-yl core that bears three distinct methyl substituents. The indole ring system consists of a fused benzene and pyrrole ring arrangement, with methyl groups positioned at the 1, 2, and 5 positions of the indole framework. The propanone side chain attached to the 3-position of the indole ring contains a bromine atom at the 2-position, creating an alpha-brominated ketone functionality that significantly enhances the molecule's reactivity profile. This specific substitution pattern creates a compound with distinct electronic and steric properties that differentiate it from other indole derivatives.

The trimethyl substitution pattern on the indole ring system provides important structural modifications that influence both the compound's chemical behavior and potential biological activity. The methyl group at the 1-position (nitrogen position) affects the basicity and nucleophilicity of the indole nitrogen, while the methyl substituents at positions 2 and 5 influence the electronic distribution within the aromatic system. These substitutions also impact the compound's solubility characteristics and overall molecular geometry, factors that are crucial for its applications in synthetic chemistry and pharmaceutical research.

Table 1: Molecular Properties of 2-Bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one

Historical Context and Research Significance

The development of brominated indole derivatives has emerged from the broader research into indole alkaloids and their synthetic analogs, which has been a significant area of pharmaceutical chemistry for several decades. Indole-containing compounds have acquired conspicuous significance due to their wide spectrum of biological activities, leading to extensive research into synthetic modifications that can enhance their pharmacological properties. The specific structural motif found in 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one represents an evolution in this research, combining the beneficial properties of indole derivatives with the synthetic versatility provided by brominated ketone functionality.

Recent advances in indole chemistry have demonstrated that propanone-substituted indole ring compounds exhibit remarkable biological activities, particularly in enzyme inhibition applications. Research has shown that indole derivatives with propanone substitutions can function as potent alpha-glucosidase inhibitors, with some compounds demonstrating several-fold higher activity than clinically used inhibitors such as acarbose. This discovery has highlighted the importance of investigating structurally related compounds, including brominated derivatives like 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one, for their potential therapeutic applications.

The significance of brominated indole compounds in pharmaceutical research has been further emphasized by developments in selective functionalization methodologies. Researchers have recently developed innovative one-step methods for carbon-5 selective bromination of indole alkaloids, which are simple, fast, mild, and can accommodate various functional groups. These methodological advances have enhanced the accessibility of brominated indole derivatives and expanded their potential applications in drug development and agrochemical research. The ability to selectively introduce bromine atoms into indole structures has proven particularly valuable for creating compounds with enhanced biological activity profiles.

The research significance of compounds like 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one extends beyond their immediate biological activities to encompass their utility as synthetic intermediates. The presence of the bromine atom enhances the compound's ability to participate in various chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and other synthetic processes that are fundamental to medicinal chemistry. This versatility makes such compounds valuable tools for the synthesis of more complex molecular architectures, particularly those designed for specific biological targets.

The historical development of indole chemistry has shown that modifications to the basic indole structure can lead to significant improvements in biological activity and pharmacological properties. More than 3,000 monoterpene indole alkaloids have been identified in plants, with many serving as the basis for important pharmaceuticals. The systematic investigation of synthetic indole derivatives, including brominated variants, represents a continuation of this research tradition, with the goal of identifying new compounds with enhanced therapeutic potential and improved synthetic accessibility.

Properties

IUPAC Name |

2-bromo-1-(1,2,5-trimethylindol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO/c1-8-5-6-12-11(7-8)13(10(3)16(12)4)14(17)9(2)15/h5-7,9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINRVUQOFVPGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C(=O)C(C)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one is a chemical compound that has garnered attention due to its unique structure and potential biological activities. Characterized by an indole ring and a ketone group, this compound may exhibit significant pharmacological effects, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one is , with a molecular weight of 294.19 g/mol. The presence of the bromine atom enhances its reactivity, which is crucial for its biological interactions. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆BrNO |

| Molecular Weight | 294.19 g/mol |

| CAS Number | 1255147-60-4 |

| MDL Number | MFCD18064627 |

Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit antimicrobial properties. For instance, derivatives of indole have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The specific activity of 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one against these pathogens remains to be fully characterized; however, its structural similarities to known antimicrobial agents suggest potential efficacy.

Anticancer Activity

Indoles are also recognized for their anticancer properties. Studies have demonstrated that certain indole derivatives can preferentially suppress the growth of rapidly dividing cancer cells over normal fibroblasts . This selective cytotoxicity could be attributed to the compound's ability to interfere with cellular processes critical for cancer cell survival.

The exact mechanism by which 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets through binding affinities that disrupt essential cellular functions.

Binding Studies

Interaction studies often employ techniques such as molecular docking to predict how well the compound binds to various proteins involved in disease processes. Such studies can provide insights into the potential therapeutic applications of 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one and help identify suitable analogs for further development .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its potential therapeutic applications. The indole structure is known for its biological activity, and the bromine substitution may enhance these properties. Research indicates that compounds with similar structures have shown promise in:

- Anticancer Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. Specific studies focus on their mechanisms of action against various cancer types, including breast and prostate cancers.

- Antimicrobial Properties : Some indole derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Organic Synthesis

2-Bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : The compound can be used as a building block for synthesizing more complex organic molecules, particularly in the pharmaceutical industry.

- Functionalization Reactions : The bromine atom can be utilized in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule.

Materials Science

Research into the application of this compound in materials science is emerging:

- Polymer Chemistry : Investigations are being conducted on how this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of 2-bromo derivatives of indole on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting potential for further development as chemotherapeutic agents.

Case Study 2: Synthesis of Indole-Based Antibiotics

Another research project focused on synthesizing novel antibiotics from indole derivatives. Using 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one as a starting material, researchers successfully created compounds that demonstrated improved activity against resistant bacterial strains.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial activities |

| Organic Synthesis | Intermediate for complex molecule synthesis |

| Materials Science | Potential use in polymer matrices |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 1,2,5-trimethylindole core enhances steric bulk compared to simpler analogs like the 1,2-dimethyl or 5-methoxy derivatives . This may influence solubility and receptor binding.

- Bromine Position : Bromine at the β-position (as in the target compound) is common among analogs, but γ-bromo derivatives (e.g., 3-bromo-1-(6-methoxy-1-methylindol-3-yl)-2-methylpropan-1-one) exhibit distinct conformational flexibility .

Target Compound

- Antimicrobial Potential: Indole derivatives with bromine and ketone groups demonstrate antibacterial and antifungal activity, as seen in 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one .

- Drug Discovery Scaffold : The 1,2,5-trimethyl substitution provides "more possible spaces for further modifications," a feature highlighted in similar compounds like (Z)-3-(6-bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one .

Key Analogs

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one : The phenylsulfonyl group is associated with antitumor activity , as reported in studies using analogous structures .

(Z)-3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one : This compound’s extended conjugation system improves binding to hydrophobic enzyme pockets, a design strategy applicable to the target molecule .

Preparation Methods

General Synthetic Strategy

The preparation of α-bromo ketones like 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one typically involves the bromination of the corresponding ketone or secondary alcohol precursor at the α-position relative to the carbonyl group. Two main approaches are commonly reported:

Preparation Methods

Direct α-Bromination of Ketones

A classical method involves the bromination of the corresponding indolyl-propanone using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Reaction Conditions: The ketone precursor is dissolved in an inert solvent (e.g., dichloromethane or acetic acid), and bromine or NBS is added dropwise at low temperature (0–5 °C) to avoid overbromination.

- Yield and Purification: Typical yields range from 50% to 70%. The product is purified by silica gel chromatography using ethyl acetate/hexane mixtures.

- Notes: The presence of methyl substituents on the indole ring can influence the reactivity and regioselectivity of bromination.

One-Pot Bromination from Secondary Alcohols Using Ammonium Bromide and Oxone

A more recent and versatile method reported involves the oxidation and bromination of secondary alcohols to α-bromoketones in a one-pot procedure.

- Procedure: The 1,2,5-trimethylindol-3-yl-propan-2-ol (secondary alcohol) is treated with ammonium bromide and Oxone (potassium peroxymonosulfate) in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures.

- Advantages: This method avoids the use of elemental bromine, offers mild conditions, and can be performed in one step.

- Yields: Reported yields for similar indole derivatives are generally moderate to good (40–65%).

- Example Data (from related compounds):

| Compound | Yield (%) | Reaction Conditions | Solvent | Purification |

|---|---|---|---|---|

| 2-Bromo-1-(1H-indol-3-yl)ethanone | 60 | 4 h at 70 °C, DMF, K2CO3, TBAI catalyst | DMF | Silica gel chromatography (EtOAc/PE 3:1 to 8:1) |

| α-Bromoketones from secondary alcohols | 40-65 | Room temp to 50 °C, ammonium bromide, Oxone | Aqueous/organic mix | Column chromatography |

Note: These data are from analogous compounds and provide a basis for expected outcomes with the 1,2,5-trimethyl substituted indole derivative.

Detailed Reaction Example for 2-Bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one

While direct literature on this exact compound is limited, the following example extrapolates from closely related indole α-bromoketones:

Step 1: Synthesis of 1,2,5-trimethylindol-3-yl-propan-2-one

- Starting from 1,2,5-trimethylindole, Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid (e.g., AlCl3) yields the ketone precursor.

Step 2: α-Bromination

- The ketone is dissolved in dichloromethane.

- NBS is added slowly at 0 °C.

- The reaction mixture is stirred for 2–4 hours.

- Workup involves quenching with sodium bisulfite, extraction, drying, and purification by column chromatography.

Expected Yield: Approximately 55–65%.

Analytical Data and Characterization

Characterization of the synthesized compound is essential to confirm structure and purity. Typical data include:

| Technique | Expected Data for 2-Bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one |

|---|---|

| 1H NMR (400 MHz, CDCl3) | Signals corresponding to indole protons, methyl substituents, α-proton adjacent to bromine (downfield shifted), and methyl groups on propanone side chain |

| 13C NMR | Carbonyl carbon (~190-200 ppm), aromatic carbons, α-brominated carbon (~40-50 ppm), methyl carbons |

| Mass Spectrometry (ESI-MS) | Molecular ion peak consistent with molecular weight (including bromine isotopes) |

| Melting Point | Typically between 80–120 °C depending on purity |

| HPLC Purity | >95% after purification |

These data are consistent with α-bromoketones of indole derivatives reported in literature.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct α-bromination | 1,2,5-trimethylindolyl-propanone | NBS or Br2 | 0–5 °C, DCM or AcOH, 2–4 h | 55–65 | Classical, requires careful control of bromine |

| One-pot from secondary alcohol | 1,2,5-trimethylindolyl-propan-2-ol | Ammonium bromide, Oxone | RT to 50 °C, aqueous/organic | 40–65 | Mild, avoids elemental bromine, greener |

Research Findings and Considerations

- The one-pot oxidation-bromination method using ammonium bromide and Oxone is gaining preference due to operational simplicity and environmental benefits.

- The presence of methyl groups on the indole ring can affect the electronic environment, potentially influencing reaction rates and selectivity.

- Purification by silica gel chromatography remains the standard to achieve high purity.

- Spectroscopic data should be carefully analyzed to confirm the position of bromination and integrity of the indole ring.

Q & A

Basic: What is the optimal synthetic route for 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one?

Methodological Answer:

A high-yield (91%) bromination method involves reacting the precursor ketone (e.g., 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one) with phenyltrimethylammonium tribromide (PTT) in dry tetrahydrofuran (THF) at room temperature for 3 hours. Reaction progress is monitored via TLC, and the product is isolated by quenching in ice followed by methanol washing . For analogous indole derivatives, bromination at the α-position of the ketone is favored due to the electron-withdrawing sulfonyl group stabilizing the enolate intermediate.

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Determines crystal packing, bond lengths (e.g., C–Br = ~1.93 Å), and dihedral angles (e.g., 89.78° between indole and phenyl rings in related structures) .

- NMR spectroscopy: Identifies substituent positions (e.g., methyl groups at indole N1, C2, and C5).

- Melting point analysis: Consistency with reported values (e.g., 130–132°C for similar brominated indole ketones) .

Basic: How is the crystallographic data for this compound typically collected and refined?

Methodological Answer:

Crystals are mounted on a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection at 295 K with multi-scan absorption correction (e.g., SADABS) ensures accuracy. Refinement using SHELXL (space group P2₁/c) resolves disorder, such as split positions for bromine and methyl groups (occupancies 0.860:0.140). Final R-factors should be ≤0.05 for R₁ and ≤0.15 for wR₂ .

Advanced: How should researchers address disorder in the crystal structure of brominated indole derivatives?

Methodological Answer:

Disorder, common in flexible substituents (e.g., bromine or methyl groups), is resolved by refining split positions with occupancy factors constrained to sum to 1.0. For example, in C17H14BrNO3S, the terminal Br and methyl group were modeled with 86% and 14% occupancies, respectively. Use SHELXL’s PART instruction and apply isotropic displacement parameters to disordered atoms to minimize overfitting .

Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?

Methodological Answer:

Weak C–H⋯O hydrogen bonds (e.g., C8–H8⋯O3, 2.51 Å) form chains along the b-axis. Additional C–H⋯π interactions between indole and phenyl rings create layered packing parallel to the bc plane. These interactions are critical for interpreting melting points and solubility .

Advanced: How can SHELX software improve the refinement of structurally complex indole derivatives?

Methodological Answer:

SHELXL’s robust algorithms handle high Z′ structures, twinning, and pseudo-symmetry. For example, its restraints on bond distances (σ = 0.005 Å) and anisotropic displacement parameters (ADPs) improve model accuracy. Use the TWIN/BASF commands for twinned data and the SIMU/DELU restraints to suppress unreasonable ADPs in disordered regions .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies (e.g., NMR indicating a single conformer vs. crystallography showing disorder) may arise from dynamic effects in solution versus solid-state rigidity. Validate via:

- Variable-temperature NMR: Detect conformational exchange.

- DFT calculations: Compare energy minima with crystallographic conformers.

- Polymorph screening: Different crystal forms may stabilize distinct conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.